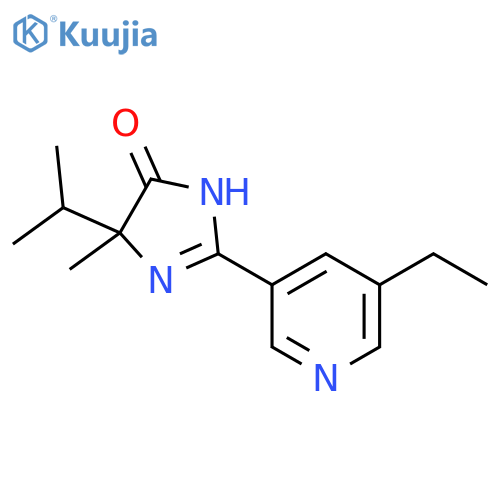Cas no 202586-58-1 (2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)

202586-58-1 structure
商品名:2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one
CAS番号:202586-58-1
MF:C14H19N3O
メガワット:245.320163011551
CID:2086014
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 化学的及び物理的性質
名前と識別子
-
- 2-?(5-?Ethyl-?3-?pyridinyl)?-?3,?5-?dihydro-?5-?methyl-?5-?(1-?methylethyl)?-4H-?imidazol-?4-?one
- 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one
- QNQGXMMSKHUSAN-UHFFFAOYSA-N
- 4H-Imidazol-4-one, 2-(5-ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-
- Imazethapyr Impurity 8
- 2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one
-
- インチ: 1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)
- InChIKey: QNQGXMMSKHUSAN-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(CC)=CN=C2)=NC(C)(C(C)C)C(=O)N1
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E925925-250mg |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
202586-58-1 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | E925925-25mg |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
202586-58-1 | 25mg |
$207.00 | 2023-05-18 |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
202586-58-1 (2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 857369-11-0(2-Oxoethanethioamide)
- 61389-26-2(Lignoceric Acid-d4)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
